

Unraveling the Discovery and Scientific History of Oxytocin

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Compound of Interest

Compound Name: *Ppto-OT*

Cat. No.: *B15425318*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The term "**Ppto-OT**" does not correspond to a recognized molecule or pathway in the current scientific literature. Based on the context of the inquiry, which focuses on signaling pathways, experimental protocols, and data relevant to drug development, it is highly probable that the intended subject is Oxytocin (OT). Oxytocin is a neuropeptide with a rich history of scientific investigation and a complex signaling network that continues to be an active area of research. This guide provides a comprehensive overview of the discovery, history, and key experimental insights into oxytocin and its signaling pathways.

Discovery and Historical Context

Oxytocin, a nine-amino-acid peptide, was the first polypeptide hormone to be sequenced and synthesized, a landmark achievement that led to a Nobel Prize in Chemistry in 1955 for Vincent du Vigneaud. Its name is derived from the Greek words "oxys" (swift) and "tokos" (birth), reflecting its well-known role in uterine contraction during labor and in lactation.^{[1][2]}

Initially identified for its effects on reproductive functions, the scientific understanding of oxytocin has expanded significantly over the decades. It is now recognized as a crucial neuromodulator in the central nervous system, influencing a wide range of complex behaviors, including social recognition, bonding, anxiety, and trust.^[1]

Biochemical and Physiological Data

The following table summarizes key quantitative data related to oxytocin.

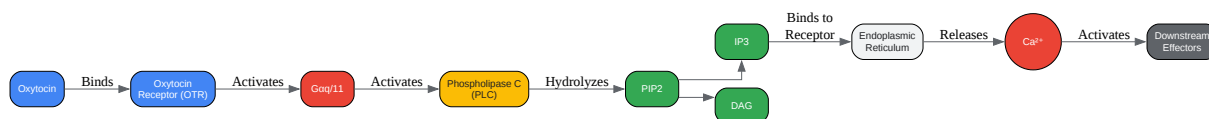
Property	Value	Species	Reference
Molecular Formula	C43H66N12O12S2	-	PubChem
Molecular Weight	1007.2 g/mol	-	PubChem
Amino Acid Sequence	Cys-Tyr-Ile-Gln-Asn- Cys-Pro-Leu-Gly-NH2	Human	(du Vigneaud et al., 1953)
Receptor Binding Affinity (Kd)	~1-10 nM	Human	(Gimpl & Fahrenholz, 2001)
Plasma Half-life	3-10 minutes	Human	(De Groot et al., 1995)
Receptor Type	G-protein coupled receptor (GPCR)	-	(Kimura et al., 1992)

Key Signaling Pathways

The oxytocin receptor (OTR) is a class A GPCR that, upon binding oxytocin, can activate multiple intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαq/11 proteins.[\[3\]](#)

1. Gαq/11-PLC-IP3-Ca²⁺ Pathway:

- Activation: Oxytocin binding to the OTR activates the Gαq/11 protein.[\[3\]](#)
- Second Messenger Generation: The activated Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[\[4\]](#)
- Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[\[3\]](#)[\[4\]](#)
- Downstream Effects: The increase in intracellular Ca²⁺ activates various downstream effectors, including calmodulin and Ca²⁺/calmodulin-dependent protein kinases, leading to physiological responses such as smooth muscle contraction.[\[4\]](#)

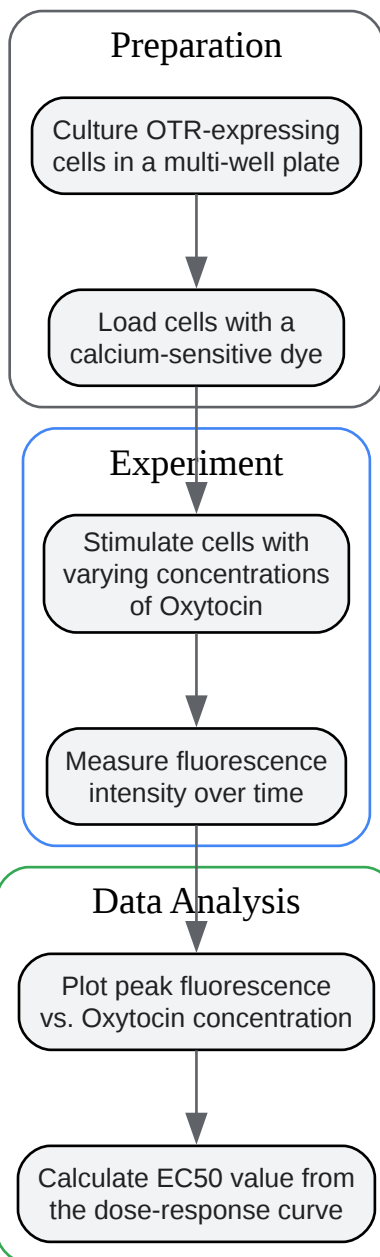
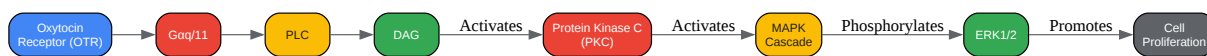


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Gq/11 Signaling Pathway of the Oxytocin Receptor.

2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

- The activation of the OTR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), part of the MAPK pathway.[4] This pathway is often linked to cell proliferation and differentiation.[4]



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